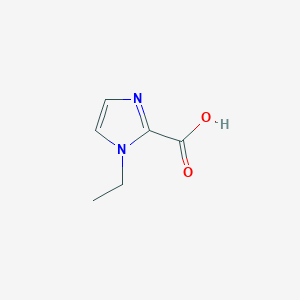

Methyl 1-aminocyclopropanecarboxylate

Vue d'ensemble

Description

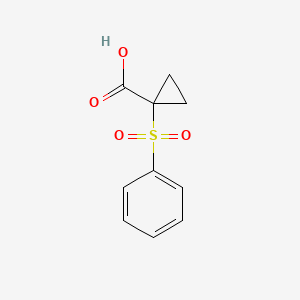

Methyl 1-aminocyclopropanecarboxylate (Methyl-ACC) is a methylated 1-aminocyclopropanecarboxylate which is produced in plants by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACC synthase) .

Synthesis Analysis

Methyl-ACC is identified as a structural analog of ACC, the substrate of the ethylene biosynthesis key enzyme ACC oxidase (ACO) . It’s a potential plant growth regulator (PGR) for the agricultural and postharvest industries .Molecular Structure Analysis

The molecular structure of Methyl-ACC is available in the NIST Chemistry WebBook .Chemical Reactions Analysis

Methyl-ACC triggers enhanced ethylene-related responses in plants similar to the effects of ACC . These responses include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .Applications De Recherche Scientifique

Neuroprotection and Neuropathology Treatment

Methyl 1-aminocyclopropanecarboxylate has been identified as a potent compound for neuroprotective actions. Research indicates that 1-aminocyclopropanecarboxylic acid, along with its methyl and ethyl esters, can block convulsions induced by N-methyl-D-aspartate (NMDA) without affecting motor performance, suggesting its potential use in treating neuropathologies associated with excessive activation of NMDA receptor coupled cation channels (Skolnick et al., 1989). Additionally, the neuroprotective actions of 1-aminocyclopropanecarboxylic acid (ACPC) in vivo and in vitro have been explored, showing significant improvement in survival and neuronal protection following forebrain ischemia, supporting the hypothesis that glycine partial agonists can function as NMDA antagonists (Fossom et al., 1995).

Antidepressant and Anxiolytic Effects

Studies have demonstrated that 1-aminocyclopropanecarboxylates exhibit antidepressant and anxiolytic actions in animal models. Both parenterally and orally administered ACPC and its methyl ester have shown efficacy in reducing immobility in the forced swim test and activity in the elevated plus-maze, presenting these compounds as a novel class of antidepressant/anxiolytic agents (Trullás et al., 1991).

Ethylene Biosynthesis in Plants

This compound is closely related to 1-aminocyclopropanecarboxylic acid (ACC), a precursor in the ethylene biosynthesis pathway in plants. Research into the stereospecific conversion of ACC to ethylene by plant tissues has provided insights into the enzymatic processes underlying plant growth and development, indicating that ACC and its derivatives play a crucial role in plant physiology (Hoffman et al., 1982).

Pharmacokinetics and Clinical Evaluation

The pharmacokinetics of ACPC, including its absorption, distribution, metabolism, and excretion, have been studied across different species, providing a basis for further clinical evaluation of ACPC as a neuroprotective agent and in psychiatric illnesses. This research supports the continued clinical evaluation of ACPC and highlights its potential therapeutic applications (Cherkofsky, 1995).

Mécanisme D'action

Target of Action

Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) is a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC), which is the direct precursor of the gaseous phytohormone ethylene . The primary target of methyl-ACC is the ethylene biosynthesis key enzyme ACC oxidase (ACO) .

Mode of Action

Methyl-ACC acts as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC .

Biochemical Pathways

Methyl-ACC affects the ethylene biosynthesis pathway . It leads to a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves . Ethylene regulates a myriad of physiological and developmental processes in plants, including seed germination, root growth and hair formation, nodulation, leaf expansion, organ senescence and abscission, fruit ripening, and responses to numerous stresses such as drought, flooding, high salinity, and low temperature .

Result of Action

Methyl-ACC triggers enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Methyl 1-aminocyclopropanecarboxylate plays a pivotal role in biochemical reactions related to ethylene biosynthesis. It interacts with the enzyme 1-aminocyclopropane-1-carboxylate oxidase, which is responsible for converting 1-aminocyclopropane-1-carboxylate acid to ethylene. This compound acts as an agonist, enhancing ethylene-related responses in plants. This interaction leads to increased ethylene production, which subsequently influences various physiological processes such as root elongation, root hair formation, and leaf senescence .

Cellular Effects

This compound has profound effects on cellular processes in plants. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with this compound has been shown to restrain root elongation, increase the number of root hairs, promote dark-induced leaf senescence, and accelerate the ripening of postharvest tomato fruit. These effects are mediated through the upregulation of ethylene biosynthesis genes and the subsequent increase in ethylene production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with 1-aminocyclopropane-1-carboxylate oxidase. By binding to this enzyme, this compound enhances its activity, leading to increased conversion of 1-aminocyclopropane-1-carboxylate acid to ethylene. This results in elevated ethylene levels, which trigger a cascade of downstream signaling events. These events include the activation of ethylene-responsive transcription factors, changes in gene expression, and modulation of various physiological processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or organelles involved in ethylene biosynthesis, such as the endoplasmic reticulum or mitochondria. Understanding the subcellular localization of this compound will provide insights into its precise mode of action and potential regulatory mechanisms .

Propriétés

IUPAC Name |

methyl 1-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHMCEYIMFSLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370671 | |

| Record name | methyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72784-43-1 | |

| Record name | Methyl 1-aminocyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72784-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)

![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)